molecular formula C25H30N2O B10886936 N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B10886936
M. Wt: 374.5 g/mol
InChI Key: DYFGDINDZPITID-UHFFFAOYSA-N
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Description

N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, furan-2-ylmethyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The benzyl, furan-2-ylmethyl, and phenylethyl groups are introduced through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine: Unique due to its specific substitution pattern.

    N-benzyl-1-(furan-2-ylmethyl)piperidin-4-amine: Lacks the phenylethyl group.

    N-benzyl-N-(2-phenylethyl)piperidin-4-amine: Lacks the furan-2-ylmethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of benzyl, furan-2-ylmethyl, and phenylethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

N-benzyl-1-(furan-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C25H30N2O/c1-3-8-22(9-4-1)13-18-27(20-23-10-5-2-6-11-23)24-14-16-26(17-15-24)21-25-12-7-19-28-25/h1-12,19,24H,13-18,20-21H2

InChI Key

DYFGDINDZPITID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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